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Compound of Interest

Compound Name: 3-Formylphenyl 3-chlorobenzoate

Cat. No.: B2655669

Spectroscopic Analysis of 3-Formylphenyl 3-
chlorobenzoate: A Technical Guide

Introduction

3-Formylphenyl 3-chlorobenzoate is an organic compound of interest in drug development
and materials science. Its chemical structure, featuring an ester linkage between a 3-
chlorobenzoyl group and a 3-formylphenyl group, gives rise to a unique spectroscopic profile.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The
information presented herein is crucial for researchers and scientists involved in the synthesis,
characterization, and application of this and related molecules.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for 3-Formylphenyl 3-
chlorobenzoate, the following tables summarize predicted spectroscopic values. These
predictions are derived from the analysis of structurally similar compounds and the known
effects of the constituent functional groups.

Table 1: Predicted *H NMR Data
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Chemical Shift (3)
ppm

Multiplicity

Integration Assignment

~10.05

Singlet

Aldehydic proton (-
CHO)

1H

~8.20

Triplet

H-2' (proton ortho to
1H the ester on the 3-

chlorobenzoyl ring)

~8.05

Doublet of Doublets

H-6' (proton ortho to
1H the ester and meta to

the chlorine)

~7.85

Triplet

H-2 (proton ortho to
1H the formyl group on
the 3-formylphenyl

ring)

~7.70

Doublet of Doublets

H-6 (proton ortho to
1H the ester linkage on
the 3-formylphenyl

ring)

~7.60

Triplet

H-5' (proton meta to
1H both the ester and the

chlorine)

~7.50

Doublet of Doublets

H-4' (proton para to
1H the ester and meta to

the chlorine)

~7.40

Triplet

H-5 (proton meta to
1H both the formyl and

ester groups)

~7.30

Doublet of Doublets

H-4 (proton para to
1H the formyl group and

meta to the ester)

Solvent: CDCIs, Reference: TMS at 0.00 ppm
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Table 2: Predicted 3C NMR Data

Chemical Shift (8) ppm

Assignment

~191.0 Aldehydic Carbon (-CHO)

~164.5 Ester Carbonyl Carbon (-COO-)

1510 C-3 (carbon attached to the ester on the 3-
formylphenyl ring)

~138.0 C-1 (carbon attached to the formyl group)

~135.0 C-3' (carbon attached to the chlorine)

1340 C-1' (carbon attached to the ester on the 3-
chlorobenzoyl ring)

~133.5 C-5'

~130.0 C-6'

~129.5 C-5

~128.0 c-2'

~127.5 C-4

~125.0 C-6

~122.0 C-2

~120.0 Cc-4'

Solvent: CDCl3

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm~?) Intensity Assignment
~3080 Medium Aromatic C-H stretch
Aldehydic C-H stretch (Fermi
~2850, ~2750 Weak
doublet)
~1735 Strong Ester C=0 stretch
~1700 Strong Aldehyde C=0 stretch
~1600, ~1580 Medium-Strong Aromatic C=C stretch
~1250 Strong Ester C-O stretch (asymmetric)
~1100 Strong Ester C-O stretch (symmetric)
Aromatic C-H out-of-plane
~800-650 Strong )
bending
~750 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

miz Relative Intensity Assighment
[M]*" (Molecular ion peak with
260/262 Moderate )
35CI/?7Cl isotope pattern)
) [CICeH4CO]* (3-chlorobenzoyl
139/141 High ,
cation, base peak)
[HOCeH4CHOJ*" (from
121 Moderate rearrangement) or
[CeHaCHO]*
111 Moderate [CeHaCl]*
93 Low [CeHsO]*
75 Low [CeHs]*

lonization Method: Electron lonization (EI)
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Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-Formylphenyl 3-

chlorobenzoate.

Synthesis: Esterification of 3-Formylphenol with 3-
Chlorobenzoyl Chloride

A common method for the synthesis of this ester is the Schotten-Baumann reaction.[1][2]

Dissolution of Phenol: Dissolve 3-formylphenol (1 equivalent) in a suitable organic solvent
such as dichloromethane or diethyl ether.

Addition of Base: Add a base, such as pyridine or triethylamine (1.1 equivalents), to the
solution to act as a scavenger for the HCI byproduct.

Acylation: Slowly add 3-chlorobenzoyl chloride (1 equivalent) to the stirred solution at 0°C.

Reaction: Allow the reaction to warm to room temperature and stir for several hours until
completion, which can be monitored by thin-layer chromatography (TLC).

Work-up: Wash the reaction mixture with dilute aqueous HCI, followed by aqueous sodium
bicarbonate, and finally with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-20 mg of purified 3-Formylphenyl 3-chlorobenzoate in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry 5 mm NMR
tube.[3][4] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any
particulate matter.[3]

Instrumentation: Acquire *H and *3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.
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» 'H NMR Acquisition:
o Set the spectral width to approximately 12-15 ppm.
o Use a pulse angle of 30-45 degrees.
o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Set the spectral width to approximately 220-250 ppm.
o Use a proton-decoupled pulse sequence.

o Alonger relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are
typically required due to the lower natural abundance and smaller gyromagnetic ratio of
the 13C nucleus.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shifts using the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]

o Place the mixture in a pellet die and apply pressure to form a transparent pellet.[5]
o Sample Preparation (Thin Film Method):

o Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
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o Deposit a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to
evaporate, leaving a thin film of the compound.

e Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

e Acquisition:

[¢]

Collect a background spectrum of the empty sample compartment (or a blank KBr pellet).

[e]

Place the prepared sample in the spectrometer's sample holder.

o

Acquire the sample spectrum over the range of 4000-400 cm~1.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile and thermally stable compound like this, Gas Chromatography-Mass
Spectrometry (GC-MS) is a suitable method.[6]

« lonization (Electron lonization - EIl):

o The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)
in the ion source.[7][8]

o This causes the molecules to ionize and fragment.[7]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.
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Visualizations

Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Analysis

Synthesis & Purification

Synthesis of 3-Formylphenyl 3-chlorobenzoate

Purification (e.g., Column Chromatography)

NMR Spectroscopy

Spectroscopic Analysis

IR Spectroscopy

Mass Spectrometry

Data Inte vrpretation

Spectral Interpretation

'

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow from synthesis to structural elucidation.

Predicted Mass Spectrometry Fragmentation of 3-
Formylphenyl 3-chlorobenzoate
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Predicted El Mass Spectrometry Fragmentation

[MI™
m/z = 260/262

- *OCsH4CHO - *CICsH4CO

[CICsH4COJ* [OCsHaCHOJ+
m/z = 139/141 miz = 121

[CeHa4CI]* [CeHaCHQO]*
m/z =111 m/z =121

Click to download full resolution via product page

Caption: Predicted fragmentation pathway in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic analysis of 3-Formylphenyl 3-
chlorobenzoate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2655669#spectroscopic-analysis-of-3-formylphenyl-
3-chlorobenzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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